[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione
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Overview
Description
[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione is a complex organic compound that features a dichlorophenyl group, a furan ring, and a piperidine ring connected through a methylene-thione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with furfural in the presence of a base to form an intermediate, which is then reacted with piperidine and a sulfur source to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dichlorophenyl and furan rings allows for strong interactions with hydrophobic pockets in proteins, while the thione group can form covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
Similar Compounds
- (5-(2,4-Dichlorophenyl)-2-furyl)methanol
- 2-[(5-{[5-(2,6-Dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoic acid
- 2-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol
Uniqueness
The uniqueness of [5-(2,6-Dichlorophenyl)(2-furyl)]piperidylmethane-1-thione lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and furan rings, along with the piperidine and thione groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15Cl2NOS |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[5-(2,6-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C16H15Cl2NOS/c17-11-5-4-6-12(18)15(11)13-7-8-14(20-13)16(21)19-9-2-1-3-10-19/h4-8H,1-3,9-10H2 |
InChI Key |
DHRAESNIVOPVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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